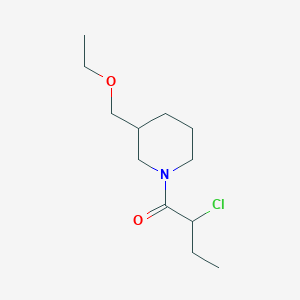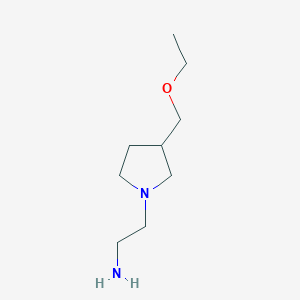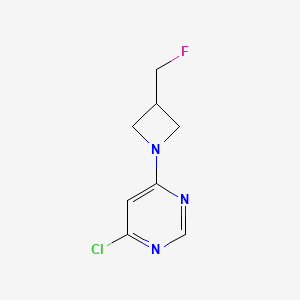
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C8H9ClFN3 and its molecular weight is 201.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
A series of pyrimidine-azetidinone analogues have been synthesized to explore their potential in antimicrobial and antitubercular applications. These compounds were tested against bacterial, fungal strains, and Mycobacterium tuberculosis, showing promise in designing antibacterial and antituberculosis compounds. The research demonstrates the significance of the pyrimidine structure in the development of new antimicrobial agents, underscoring the importance of structural modification in enhancing activity against various pathogens (Chandrashekaraiah et al., 2014), (Desai & Dodiya, 2014).
Antifungal Agents
Research into pyrimidine derivatives has also shown significant antifungal properties. New pyridine derivatives have been synthesized, with some showing potent antifungal activity, comparable to reference drugs like Fluconazole and Gieseofulvin. This highlights the pyrimidine structure's potential in developing novel antifungal agents, offering a pathway for creating more effective treatments against fungal infections (Rajput, Sharma, & Yashovardhan, 2011).
Radioligand Synthesis for PET Imaging
The synthesis of novel radioligands incorporating the pyrimidine structure for positron emission tomography (PET) imaging has been explored. These compounds, designed to study extrathalamic nicotinic acetylcholine receptors, show the versatility of pyrimidine in creating diagnostic tools for neurological research. The successful synthesis and high radiochemical purity of these compounds demonstrate the potential of pyrimidine derivatives in advancing neuroimaging techniques (Zhang & Horti, 2004).
Anticancer Research
Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate of many antitumor drugs, has been synthesized from 6-chloropyrimidine-4-amine. The optimized synthetic method and confirmation of intermediate structures underscore the pyrimidine ring's role in developing antitumor agents. This research illustrates the importance of pyrimidine derivatives in medicinal chemistry, especially in creating small molecular inhibitors for cancer treatment (Gan et al., 2021).
Depression and Cognitive Function
The synthesis and pharmacological evaluation of pyridine-4-carbohydrazides and 2-azetidinones of isonocotinyl hydrazone have shown potential antidepressant and nootropic activities. These findings suggest that modifications to the pyrimidine structure can lead to compounds with significant central nervous system (CNS) activity, offering new avenues for treating depression and enhancing cognitive functions (Thomas et al., 2016).
Wirkmechanismus
Target of Action
The compound belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids, depending on their specific structures and functional groups.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrimidines play crucial roles in various biochemical processes, including dna and rna synthesis, signal transduction, and energy metabolism .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given its pyrimidine structure, it might interfere with nucleic acid synthesis or function, potentially leading to effects on cell growth, differentiation, or survival .
Biochemische Analyse
Biochemical Properties
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in critical cellular functions, thereby impacting overall cell health and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to downstream effects on cellular processes and pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Alternatively, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis.
Eigenschaften
IUPAC Name |
4-chloro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3/c9-7-1-8(12-5-11-7)13-3-6(2-10)4-13/h1,5-6H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRVMWRPNZHPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


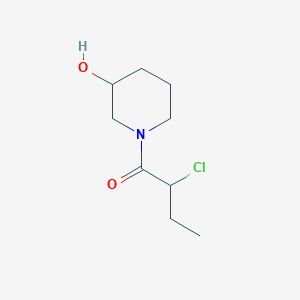
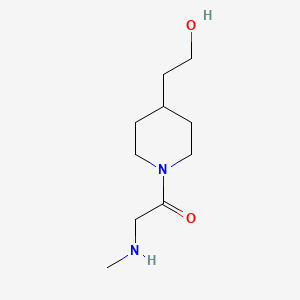
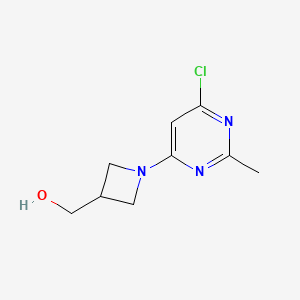

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476770.png)
![6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476771.png)




